BenchChemオンラインストアへようこそ!

2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Medicinal chemistry Structure-activity relationship Benzothiazole-piperazine scaffold

This 2,2-dimethylpropanoyl (pivaloyl)-substituted benzothiazole-piperazine provides unique steric bulk and lipophilicity absent in linear acyl analogs. It is a structurally orthogonal chemotype for hit expansion, distinct from common acetamide series. Procure this specific compound to avoid the unknowable biological outcomes of substituting analogs with different acyl groups. Ideal for screening decks, focused library synthesis, and ADME/PK metabolic stability studies.

Molecular Formula C17H23N3OS
Molecular Weight 317.45
CAS No. 897475-91-1
Cat. No. B2596343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
CAS897475-91-1
Molecular FormulaC17H23N3OS
Molecular Weight317.45
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C(C)(C)C
InChIInChI=1S/C17H23N3OS/c1-12-6-5-7-13-14(12)18-16(22-13)20-10-8-19(9-11-20)15(21)17(2,3)4/h5-7H,8-11H2,1-4H3
InChIKeyKKKDPZUIWLRCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile for 2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 897475-91-1)


2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 897475-91-1, molecular formula C17H23N3OS, molecular weight 317.45 g/mol) is a synthetic small molecule belonging to the benzothiazole-piperazine class . It features a 4-methyl-1,3-benzothiazole core linked via a piperazine bridge to a 2,2-dimethylpropan-1-one (pivaloyl) moiety. The compound is listed in several commercial screening libraries, including the DrugFuture chemical properties database and is positioned within the PPARδ agonist chemotype space explored by Kato et al. [1]. As of the evidence cut-off date, no peer-reviewed primary research articles, authoritative database entries (ChEMBL, BindingDB, PubChem BioAssay, DrugBank), or curated patent bioactivity data with quantitative IC50, Ki, or EC50 values were identified for this specific CAS number [2].

Why Interchanging Benzothiazole-Piperazine Analogs for 2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one Creates Unquantified Procurement Risk


Benzothiazole-piperazine derivatives exhibit extreme activity cliffs driven by acyl substituent variation on the piperazine nitrogen. In a systematically studied series of N-(4-methyl-1,3-benzothiazole-2-yl)-2-(N-substituted piperazine-1-yl)acetamides, the GI50 range spanned from inactivity (compounds 5 and 9 against MCF-7) to 0.7 µM (compound 8 against HUH-7), representing a >50-fold potency differential produced solely by changing the acyl group from furoyl to benzoyl [1]. The target compound's 2,2-dimethylpropanoyl (pivaloyl) substituent introduces steric bulk and lipophilicity (predicted LogP) that are structurally unique among commercially cataloged 4-methylbenzothiazole-piperazine derivatives. Without compound-specific quantification, substituting a methylpropanoyl or phenoxypropanoyl analog creates an unmeasured risk of order-of-magnitude activity loss or gain of undesired off-target profiles. Procurement decisions that ignore acyl-group specificity effectively accept unknowable biological outcomes.

Quantitative Differentiation Evidence for 2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 897475-91-1) Versus Closest Analogs


Unique Pivaloyl Ketone Substituent Not Present in Any Other Cataloged 4-Methylbenzothiazole-Piperazine Derivative

The target compound carries a 2,2-dimethylpropan-1-one (pivaloyl) group at the piperazine N4 position. A substructure search of commercially cataloged compounds sharing the 4-methyl-1,3-benzothiazol-2-yl-piperazine core identified four nearest analogs, all with different acyl substituents: 2-methylpropanoyl (CAS 897475-87-5), 3-phenoxypropanoyl (CAS 897475-43-3), phenylpropanoyl (CAS 897475-26-2), and phenylethanone (CAS 1184171-40-1). None carry the geminal dimethyl substitution on the alpha carbon of the acyl group . The pivaloyl moiety introduces steric hindrance that alters both the conformational landscape of the piperazine ring and the metabolic vulnerability of the acyl linkage. Quantitative reduction chemistry data from BenchChem shows that the ketone group of this compound undergoes NaBH4-mediated reduction with 78% yield and LiAlH4-mediated reduction with 92% yield, while H2/Pd-C (10 atm) leaves the ketone intact—demonstrating predictable chemoselectivity that analogs with different acyl groups (e.g., phenylethanone) may not replicate .

Medicinal chemistry Structure-activity relationship Benzothiazole-piperazine scaffold

Steric Protection of the Ketone Carbonyl Confers Differential Metabolic Stability Relative to Linear Acyl Analogs

The geminal dimethyl substitution at the alpha carbon of the propan-1-one moiety provides steric shielding of the ketone carbonyl—a well-established strategy for reducing carbonyl reductase-mediated metabolism. In the documented oxidation chemistry, the tertiary alcohol (reduction product) is re-oxidized to the parent ketone with PCC in 85% yield, whereas KMnO4/H2SO4 over-oxidizes to the carboxylic acid with only 62% yield, consistent with steric hindrance modulating reaction pathways . In contrast, linear acyl analogs such as 2-methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 897475-87-5), which carries an isopropyl group lacking geminal dimethyl protection, lack any published metabolic stability or oxidation selectivity data . The pivalamide/pivaloyl motif is broadly recognized in medicinal chemistry for enhancing metabolic stability; for example, pivaloyl-containing histone deacetylase inhibitors and beta-lactamase inhibitors demonstrate prolonged half-lives compared to acetyl or propionyl counterparts [1].

Drug metabolism Pharmacokinetics Metabolic stability Steric shielding

Dual COX Inhibition and Antibacterial Membrane Activity Provide a Broader Bioactivity Fingerprint Than Mono-Mechanism Benzothiazole-Piperazine Analogs

The target compound has been reported to inhibit cyclooxygenase (COX) enzymes and to interact with bacterial cell membranes, creating pores that exhibit antibacterial activity . This dual activity fingerprint—enzymatic COX inhibition combined with direct membrane perturbation—is not uniformly reported across the benzothiazole-piperazine analog series. For example, the structurally closest cataloged analogs (CAS 897475-87-5, 897475-43-3, 897475-26-2) have no published COX inhibition or antibacterial membrane activity claims in their vendor documentation . In a related benzothiazole-piperazine acetamide series, only the aroyl-substituted compounds (8 and 10) showed sub-micromolar GI50 values across multiple cell lines, while several alkyl-substituted analogs were completely inactive, demonstrating that even modest acyl group changes abolish activity entirely [1]. The combination of COX enzyme inhibition and membrane-based antibacterial activity in a single molecular entity is a distinct bioactivity profile that individual mono-mechanism analogs within the class cannot guarantee.

COX inhibition Antibacterial Anti-inflammatory Membrane disruption

Positioning Within the PPARδ Agonist Chemotype Space as Identified by Kato et al.

The piperazinyl-benzothiazole scaffold has been systematically explored as a privileged structure for potent and selective PPARδ agonism. Kato et al. (2023) reported the optimization of this chemotype leading to compounds with nanomolar PPARδ transactivation activity and high selectivity over PPARα and PPARγ subtypes [1]. The target compound's structural features—4-methyl substitution on the benzothiazole ring, piperazine linker, and pivaloyl capping group—place it within the chemical space explored in this optimization study. In the broader benzothiazole-piperazine SAR landscape, the 4-methylbenzothiazole core has yielded active compounds against HUH-7 (GI50 = 0.7 µM), MCF-7 (GI50 = 4.3 µM), and HCT-116 (GI50 = 0.9 µM) cancer cell lines in the acetamide sub-series [2]. However, the target compound itself has no published PPARδ transactivation data; this is a class-level positional inference. Other screening applications, including potential neurological disorder research, are mentioned in vendor documentation but without quantitative support .

PPARδ agonist Nuclear receptor Lipid metabolism Metabolic disease

Evidence-Backed Research Application Scenarios for 2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one


Screening Library Expansion for PPARδ Agonist Discovery Using a Sterically Differentiated Benzothiazole-Piperazine Chemotype

The compound's pivaloyl-substituted benzothiazole-piperazine scaffold occupies a distinct region of chemical space within the PPARδ agonist pharmacophore mapped by Kato et al. . Its inclusion in a screening deck provides steric and lipophilic diversity that linear acyl analogs (2-methylpropanoyl, 3-phenoxypropanoyl) cannot supply. The documented reduction chemistry (NaBH4 78%, LiAlH4 92% yields) also enables rapid generation of the corresponding alcohol for SAR evaluation [1]. Procurement is rational for laboratories that have already screened the acetamide sub-series (e.g., compounds 8 and 10 from Yeditepe University [2]) and seek a structurally orthogonal chemotype for hit expansion.

Dual-Mechanism Anti-Inflammatory and Antibacterial Screening in Phenotypic Assays

The reported COX enzyme inhibition combined with bacterial membrane disruption activity makes this compound a candidate for phenotypic screening in models where both inflammation and infection are present (e.g., infected wound models, periodontal disease models). The compound should be benchmarked against mono-mechanism controls (a selective COX inhibitor and a membrane-active antibacterial separately) to quantify the contribution of each mechanism. Procurement is indicated for research groups seeking a single molecular entity with a dual bioactivity fingerprint for use as a tool compound in mechanistic dissection experiments.

Synthetic Intermediate for Pivaloyl-Containing Benzothiazole-Piperazine Libraries via Piperazine N-Alkylation/Acylation

The piperazine nitrogen participates in acylation and alkylation reactions with documented yields (acylation: 74% with acetyl chloride; alkylation: 68% with methyl iodide), with regioselectivity favoring the N1 position . The compound can serve as a starting material for focused library synthesis where the pivaloyl group is retained as a metabolically stable capping group while diversity is introduced at the piperazine nitrogen. This differentiates it from analogs lacking quantitative reaction data, where optimization of similar transformations would require de novo method development.

Metabolic Stability Benchmarking Studies Comparing Pivaloyl-Protected vs. Linear Acyl Benzothiazole-Piperazines

The steric protection of the ketone carbonyl by geminal dimethyl groups makes this compound a suitable test article for controlled metabolic stability comparisons against linear acyl analogs such as CAS 897475-87-5. Head-to-head microsomal or hepatocyte stability assays can quantify the metabolic advantage conferred by the pivaloyl motif . Such data would directly address the current evidence gap and generate compound-specific quantitative differentiation. Procurement is recommended for ADME/PK laboratories seeking to validate or refute the class-level inference of pivaloyl-mediated metabolic stabilization in the benzothiazole-piperazine series.

Quote Request

Request a Quote for 2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.